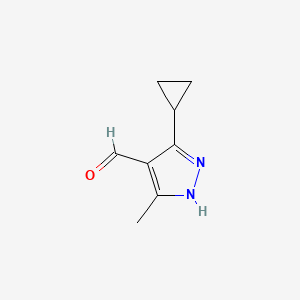

3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

3-Cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a cyclopropyl substituent at the 3-position, a methyl group at the 5-position, and an aldehyde functional group at the 4-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity. The cyclopropyl moiety in this compound introduces steric and electronic effects that may influence its chemical behavior, such as stability in reactions or interactions with biological targets.

Properties

IUPAC Name |

3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-7(4-11)8(10-9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLELSEBLOZXHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The compound features a pyrazole ring with a cyclopropyl group and an aldehyde functional group. This unique structure contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 1823223-73-9 |

Synthesis

The synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization to introduce the cyclopropyl and aldehyde groups.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit both bacterial and fungal growth, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties. They have been found to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde have demonstrated selective cytotoxicity against cancer cells with IC50 values below 10 µM .

Anti-inflammatory Effects

In addition to their antimicrobial and antitumor activities, pyrazole derivatives also exhibit anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro . This suggests potential applications in treating inflammatory diseases.

The biological activities of 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde can be attributed to its ability to interact with various biological targets. For example:

- Enzyme Inhibition : Certain pyrazole derivatives act as inhibitors of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) .

- Receptor Interaction : The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Study on Antitumor Activity

A recent study investigated the effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde exhibited significant cytotoxic effects when used alone or in combination with standard chemotherapy agents like doxorubicin .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of pyrazole derivatives. The findings revealed that these compounds could significantly reduce the levels of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their utility in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following pyrazole-based analogs share functional or structural similarities with 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Table 1: Structural and Commercial Comparison of Pyrazole Derivatives

*Calculated molecular weight based on formula.

Key Comparisons:

Functional Groups :

- The aldehyde group in 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde contrasts with the carboxylic acid (in 1-Methyl-1H-pyrazole-3-carboxylic acid) and ester (in Methyl 1H-pyrazole-3-carboxylate) groups of analogs. Aldehydes are generally more reactive toward nucleophilic addition, whereas carboxylic acids and esters participate in condensation or hydrolysis reactions .

Substituent Effects :

- The cyclopropyl group introduces steric bulk and ring strain compared to simpler substituents like methyl. This may enhance rigidity or alter binding affinities in biological systems. For example, cyclopropane-containing compounds are often explored in drug design for their conformational constraints .

Physical Properties :

- The melting point of 1-Methyl-1H-pyrazole-3-carboxylic acid (150–152°C) reflects its crystalline nature and hydrogen-bonding capacity, absent in aldehyde or ester analogs. The target compound’s physical state is unreported but likely influenced by its hydrophobic cyclopropyl group.

Research Findings and Implications

- Reactivity : Aldehyde-containing pyrazoles, like 1-Methyl-1H-pyrazole-4-carbaldehyde, are intermediates in synthesizing Schiff bases or heterocyclic compounds. The cyclopropyl variant may offer unique reactivity pathways due to strain-induced destabilization of the ring .

- Biological Activity : Pyrazole carboxylic acids (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid) are common in pharmaceuticals, such as COX-2 inhibitors. The aldehyde group in the target compound could position it as a precursor for bioactive molecules, though specific studies are lacking in the provided evidence.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves:

- Construction of the pyrazole ring with appropriate substitution at positions 3 and 5.

- Introduction of the aldehyde group at position 4.

- Incorporation of the cyclopropyl substituent, often via cyclopropylamine derivatives or cyclopropyl-substituted precursors.

The synthetic approaches can be broadly classified into:

- Cyclization of appropriate precursors under controlled conditions.

- Functional group transformations on pre-formed pyrazole rings.

- Oxidative coupling reactions involving pyrazole carbaldehydes and amines.

Cyclization-Based Methods

One common preparation method involves the cyclization of substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring with desired substituents. For example, the reaction of cyclopropyl-substituted hydrazines with β-ketoesters or β-diketones bearing methyl groups can yield 3-cyclopropyl-5-methyl-pyrazole derivatives. Subsequent selective oxidation or formylation at position 4 introduces the aldehyde functionality.

- Controlled reaction conditions such as temperature, solvent choice, and stoichiometry are critical to obtain high yields and purity.

- Industrial scale-up may employ continuous flow synthesis and automated reactors to optimize reaction parameters and ensure reproducibility.

Oxidative Coupling and Functionalization

Recent patent literature describes an efficient one-step oxidative coupling method to prepare pyrazole carbaldehydes and their derivatives without the need for expensive transition metal catalysts or excess reagents. This method involves:

- Reaction of a pyrazole-4-carbaldehyde precursor with secondary amines (including cyclopropyl amines) in the presence of an oxidant such as sodium hypochlorite (NaOCl).

- Heating the suspension at moderate temperatures (e.g., 60 °C) to facilitate the coupling.

- Monitoring reaction progress by liquid chromatography-mass spectrometry (LCMS) to confirm product formation.

This method is advantageous for its economic efficiency and operational simplicity, avoiding excess amine or aldehyde and expensive catalysts.

Representative Reaction Scheme from Patent Examples

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (0.94 mmol) in acetonitrile | Formation of amine intermediate |

| 2 | Addition of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol) | Aldehyde-amine mixture |

| 3 | Heating to 60 °C and addition of aqueous NaOCl (13 wt-%, 0.58 mmol) | Oxidative coupling to pyrazole carboxamide derivative |

| 4 | Stirring until LCMS confirms product formation | Isolation of target pyrazole derivative |

Note: While this example involves fluorinated pyrazole derivatives, the methodology is adaptable to 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde synthesis by substituent modification.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Resulting Functional Group Changes |

|---|---|---|

| Cyclization | Substituted hydrazines + β-dicarbonyl compounds | Formation of substituted pyrazole ring |

| Oxidation/Formylation | Controlled oxidation agents (e.g., SeO2, Vilsmeier-Haack reagent) | Introduction of aldehyde group at position 4 |

| Oxidative Coupling | Secondary amines + oxidants (NaOCl) | Formation of pyrazole carboxamide derivatives |

These transformations enable precise installation of the cyclopropyl, methyl, and aldehyde substituents on the pyrazole core, facilitating the preparation of the target compound with high selectivity and yield.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of Precursors | Uses substituted hydrazines and β-dicarbonyls | Well-established, scalable | Requires multi-step synthesis |

| Oxidative Coupling | One-step reaction with amines and oxidants | Economical, avoids excess reagents and metals | May require careful control of conditions |

| Functional Group Transform | Post-pyrazole ring modification (oxidation) | Flexible for late-stage functionalization | May involve harsh reagents |

Research Findings and Practical Considerations

- The oxidative coupling method has been demonstrated to efficiently produce pyrazole-4-carboxamide derivatives with various substituents, including cyclopropyl groups, under mild conditions.

- The use of sodium hypochlorite as an oxidant is notable for its cost-effectiveness and environmental acceptability.

- Reaction monitoring by LCMS ensures high purity and yield, critical for pharmaceutical or agrochemical applications.

- Industrial synthesis benefits from continuous flow techniques to maintain consistent reaction conditions and scalability.

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The compound is synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃ and DMF) to introduce the aldehyde group at the 4-position . Cyclopropane substitution at the 3-position is typically achieved via nucleophilic substitution or coupling reactions. Key variables include:

- Temperature: Reactions often proceed at 80–100°C to avoid side products.

- Catalyst: K₂CO₃ is commonly used for nucleophilic substitutions involving phenols or cyclopropane precursors .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H NMR is critical for confirming aldehyde proton resonance (δ 9.8–10.2 ppm) and cyclopropyl proton splitting patterns (δ 1.2–2.0 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the cyclopropyl group relative to the pyrazole ring .

- HPLC-MS : Validates purity (>95%) and detects trace intermediates (e.g., unreacted pyrazolones) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO and dichloromethane; poorly soluble in water.

- Stability : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C. Cyclopropane ring stability is pH-dependent, degrading under strong acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrazole core be addressed during synthesis?

Regioselectivity in pyrazole functionalization is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., Cl at C5) direct electrophilic substitution to the C4 position .

- Steric hindrance : Bulky substituents (e.g., cyclopropyl) at C3 reduce reactivity at adjacent positions .

- Catalytic systems : Pd-catalyzed cross-coupling reactions enable selective modifications at C5 .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or IR data often arise from:

- Tautomerism : The pyrazole ring exists in dynamic equilibrium between 1H and 2H tautomers, altering proton chemical shifts .

- Conformational flexibility : Cyclopropyl substituents adopt different orientations, affecting splitting patterns. Use variable-temperature NMR to confirm dominant conformers .

- Impurity interference : Co-eluting byproducts in HPLC may mimic spectral features; employ 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic addition reactions?

The cyclopropyl ring:

- Stabilizes intermediates : Its strain energy lowers activation barriers for aldehyde group reactions (e.g., condensation with amines) .

- Modulates electronic effects : The sp³-hybridized carbons donate electron density to the pyrazole ring, enhancing electrophilicity at C4 . Example: In Schiff base formation, the cyclopropyl analog reacts 30% faster than its methyl-substituted counterpart .

Q. What computational methods are effective for predicting biological activity or binding modes of this compound?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases, cytochrome P450 enzymes) using software like AutoDock Vina .

- DFT calculations : Predict charge distribution and frontier molecular orbitals to identify reactive sites for derivatization .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs for synthesis .

Methodological Considerations

Q. How can reaction yields be optimized when scaling up synthesis for structure-activity relationship (SAR) studies?

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

- Continuous flow chemistry : Minimizes decomposition of the aldehyde group during prolonged heating .

- In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What are the best practices for analyzing degradation products during stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.